molecular formula C18H23N3O2 B2542026 1-[1-(oxolane-2-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 2415600-27-8

1-[1-(oxolane-2-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2542026
CAS No.: 2415600-27-8
M. Wt: 313.401
InChI Key: QCVBPFYCDCRZJM-UHFFFAOYSA-N
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Description

1-[1-(oxolane-2-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, an azetidine ring, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(oxolane-2-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the azetidine ring and the attachment of the oxolane and benzodiazole groups. One common method involves the use of aziridines and azetidines as building blocks, which undergo ring-opening polymerization under anionic or cationic conditions . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-[1-(oxolane-2-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the substituent being introduced, but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-[1-(oxolane-2-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(oxolane-2-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(oxolane-2-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

oxolan-2-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-12(2)17-19-14-6-3-4-7-15(14)21(17)13-10-20(11-13)18(22)16-8-5-9-23-16/h3-4,6-7,12-13,16H,5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVBPFYCDCRZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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